molecular formula C12H15BrN2O2S B14903507 N-(1-acetylpiperidin-4-yl)-5-bromothiophene-2-carboxamide

N-(1-acetylpiperidin-4-yl)-5-bromothiophene-2-carboxamide

Cat. No.: B14903507
M. Wt: 331.23 g/mol
InChI Key: IEESTETUYPGMCH-UHFFFAOYSA-N
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Description

N-(1-acetylpiperidin-4-yl)-5-bromothiophene-2-carboxamide (CAS 1211171-63-9) is a high-purity synthetic compound supplied at 98% purity for research applications . This molecule features a bromothiophene carboxamide scaffold linked to an N-acetylpiperidine group, a structure recognized for its value in medicinal chemistry exploration. This compound serves as a key chemical intermediate in the investigation of P2Y14 receptor (P2Y14R) antagonists . The P2Y14R is a Gi-coupled GPCR activated by uridine-5'-diphosphoglucose (UDPG) and is expressed on immune cells such as mast cells and neutrophils. It is considered a therapeutic target for inflammatory diseases, asthma, cystic fibrosis, diabetes, and neuropathic pain due to its role in sensing extracellular nucleotides as damage-associated molecular patterns (DAMPs) . Research structure-activity relationship (SAR) studies indicate that the distally binding piperidin-4-yl moiety, which is part of this compound's structure, is a flexible region that can be modified to develop potent antagonists . The product is classified as harmful and irritating. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers must handle this material with appropriate personal protective equipment and in a well-ventilated area. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C12H15BrN2O2S

Molecular Weight

331.23 g/mol

IUPAC Name

N-(1-acetylpiperidin-4-yl)-5-bromothiophene-2-carboxamide

InChI

InChI=1S/C12H15BrN2O2S/c1-8(16)15-6-4-9(5-7-15)14-12(17)10-2-3-11(13)18-10/h2-3,9H,4-7H2,1H3,(H,14,17)

InChI Key

IEESTETUYPGMCH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(CC1)NC(=O)C2=CC=C(S2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetylpiperidin-4-yl)-5-bromothiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-(1-acetylpiperidin-4-yl)-5-bromothiophene-2-carboxamide with analogs based on structural features, synthetic methods, and inferred properties:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Data/Applications
This compound (Target) Thiophene-2-carboxamide 5-Bromo, 1-acetylpiperidin-4-yl ~343.2 (calculated) Hypothesized kinase modulation
tert-Butyl (1-acetylpiperidin-4-yl)carbamate Piperidine-carbamate 1-Acetyl, tert-butyl carbamate 258.3 (reported) Intermediate in drug synthesis
(S)-6-((1-Acetylpiperidin-4-yl)amino)-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)pyrimidine-4-carboxamide Pyrimidine-carboxamide 1-Acetylpiperidin-4-yl, dihydroisoquinolinyl ~510.6 (calculated) Patent-derived; potential therapeutic agent
N-(5-Chloropyridin-2-yl)-5-propylthiophene-3-carboxamide Thiophene-3-carboxamide 5-Propyl, 5-chloropyridin-2-yl ~295.8 (calculated) Unspecified biological activity

Structural and Functional Analysis

  • Thiophene vs.
  • Acetylpiperidine Moieties : The 1-acetylpiperidin-4-yl group is conserved across multiple analogs, suggesting its role in improving solubility and bioavailability. This aligns with its use in intermediates like tert-butyl (1-acetylpiperidin-4-yl)carbamate .

Biological Activity

N-(1-acetylpiperidin-4-yl)-5-bromothiophene-2-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

  • Chemical Name : this compound
  • CAS Number : 1211171-63-9
  • Molecular Formula : C12H14BrN3O2S

The presence of the bromothiophene moiety is significant, as thiophene derivatives are known for their diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit substantial antimicrobial activity. For instance, compounds similar to this compound have been tested against various bacterial strains. A study highlighted that certain thiophene carboxamides demonstrated effective antibacterial properties against extended-spectrum beta-lactamase (ESBL) producing strains of E. coli and S. enteritidis .

Table 1: Antimicrobial Activity of Thiophene Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
4aE. coli16 µg/mL
4cS. enteritidis32 µg/mL
7aP. aeruginosa64 µg/mL

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity is supported by its ability to inhibit soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of bioactive lipids. Inhibition of sEH has been linked to reduced inflammation and improved endothelial function . This mechanism may suggest a therapeutic role for the compound in conditions characterized by chronic inflammation.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in inflammatory pathways, such as IKK, which regulates NF-kB activity .
  • Receptor Antagonism : Similar compounds have been identified as antagonists for P2Y receptors, which play a role in inflammatory responses and pain signaling .

Study on In Vivo Efficacy

A notable study explored the efficacy of related piperidine derivatives in mouse models for asthma and neuropathic pain, demonstrating their potential as therapeutic agents . The results indicated that modifications in the structure could enhance solubility and bioavailability, which are critical for effective treatment outcomes.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest favorable interactions with bacterial topoisomerases, indicating potential antibacterial mechanisms .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare N-(1-acetylpiperidin-4-yl)-5-bromothiophene-2-carboxamide, and how are intermediates validated?

  • Methodology : The compound is typically synthesized via acylation of a piperidine derivative with 5-bromothiophene-2-carboxylic acid. For example, acylation reactions using coupling agents like HATU or EDC in the presence of DIPEA are common. Intermediates such as N-Boc-protected piperidine are deprotected under acidic conditions (e.g., HCl in dioxane) before acetylation. Validation involves HPLC for purity (>95%) and 1^1H/13^13C NMR for structural confirmation, particularly to verify the acetylpiperidinyl and bromothiophene moieties .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

  • Methodology : Solubility is evaluated using a shake-flask method in solvents like DMSO, PBS, or ethanol, followed by HPLC-UV quantification . Stability studies involve incubating the compound at physiological pH (7.4) and temperature (37°C) over 24–72 hours, with periodic sampling for LC-MS analysis to detect degradation products (e.g., deacetylation or thiophene ring oxidation) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Guidelines : Based on GHS classification, the compound is harmful if swallowed (H302) and causes skin/eye irritation (H315/H319). Mandatory precautions include:

  • Use of nitrile gloves , lab coats , and ANSI-approved goggles .
  • Conducting reactions in a fume hood to avoid inhalation of aerosols.
  • Storage in airtight containers at 2–8°C to prevent moisture-induced degradation .

Advanced Research Questions

Q. How does structural modification of the bromothiophene or acetylpiperidine moieties influence biological activity?

  • SAR Insights : Replacement of the bromine atom with electron-withdrawing groups (e.g., nitro) or heterocycles (e.g., pyridyl via Suzuki coupling) can enhance target binding affinity. For instance, 5-(pyridin-4-yl)thiophene-2-carboxamide derivatives show improved potency as ACKR3 agonists (IC50_{50} < 50 nM) compared to brominated analogs. Computational docking (e.g., AutoDock Vina) is used to predict interactions with target receptors .

Q. What strategies are effective in mitigating off-target effects during in vitro assays?

  • Methodology :

  • Counter-screening : Test the compound against panels of related receptors (e.g., GPCRs, kinases) at 10 µM to identify cross-reactivity.
  • Proteome profiling : Use thermal shift assays (TSA) to detect unintended protein binding.
  • Selectivity optimization : Introduce steric hindrance (e.g., methyl groups on the piperidine ring) to reduce off-target engagement .

Q. How can metabolic stability be improved for in vivo applications?

  • Approaches :

  • Isotope labeling : Replace labile hydrogens with deuterium to slow CYP450-mediated oxidation.
  • Bioisosteric replacement : Substitute the acetyl group with a trifluoroacetyl moiety to reduce esterase cleavage.
  • Prodrug design : Mask the carboxamide as a tert-butyl ester to enhance oral bioavailability, with in vivo hydrolysis releasing the active form .

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